2-(3,5-Dimethoxyphenyl)acetate

Description

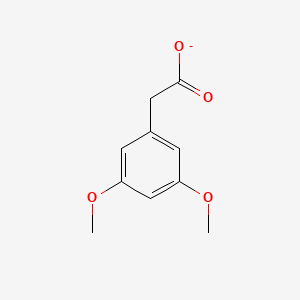

2-(3,5-Dimethoxyphenyl)acetate is an ester derivative of phenylacetic acid featuring two methoxy (-OCH₃) groups at the 3 and 5 positions of the aromatic ring. The 3,5-dimethoxy substitution pattern confers distinct electronic and steric properties, influencing reactivity, solubility, and interactions in biological systems.

Properties

Molecular Formula |

C10H11O4- |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenyl)acetate |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12)/p-1 |

InChI Key |

FFPAFDDLAGTGPQ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)[O-])OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism of Methoxy Groups

Compounds with methoxy groups at alternative positions on the phenyl ring exhibit divergent properties:

- Ethyl 2-(4-methoxyphenyl)acetate (CAS 14062-18-1): A single methoxy group at the 4-position reduces steric hindrance compared to 3,5-substitution. This compound shows higher lipophilicity (logP ~2.1) than the 3,5-isomer (logP ~1.8) due to reduced polarity .

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (CAS 60563-13-5): The hydroxyl group at the 4-position introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water solubility ~15 mg/L vs. <5 mg/L for the 3,5-dimethoxy analogue) .

Key Insight : The 3,5-dimethoxy configuration optimizes a balance between lipophilicity and electronic effects, making it favorable for membrane penetration in drug design .

Ester Group Variations: Methyl vs. Ethyl Esters

Key Insight : Ethyl esters generally exhibit higher volatility and lower melting points than methyl esters due to increased alkyl chain length, impacting purification strategies (e.g., distillation vs. crystallization) .

Substituent Effects: Methoxy vs. Halogen or Amino Groups

- Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5): Replacing methoxy with chlorine and difluoromethoxy groups increases molecular weight (287.10 g/mol) and electronegativity, enhancing reactivity in nucleophilic substitutions .

- Ethyl 2-[(3,5-Dimethoxyphenyl)amino]acetate: Introducing an amino group (-NH₂) at the phenyl ring (as in compound 2a from ) shifts the electronic profile, enabling participation in hydrogen bonding and altering antioxidant activity .

Key Insight: Methoxy groups donate electron density via resonance, stabilizing intermediates in synthetic pathways, whereas halogens or amino groups modulate redox properties and biological targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.